![molecular formula C18H20FNO B14178100 (2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-23-9](/img/structure/B14178100.png)
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chiral morpholine derivative with a fluorophenyl and a phenylethyl group attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and (1S)-1-phenylethanol.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with an appropriate electrophile to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization conditions to form the morpholine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylethyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(3-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
- (2R)-2-(3-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
- (2R)-2-(3-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine
Uniqueness
(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
920802-23-9 |
|---|---|
Formule moléculaire |
C18H20FNO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
(2R)-2-(3-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-6-3-2-4-7-15)20-10-11-21-18(13-20)16-8-5-9-17(19)12-16/h2-9,12,14,18H,10-11,13H2,1H3/t14-,18-/m0/s1 |
Clé InChI |
GOJWRLYQPUIEFZ-KSSFIOAISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC(=CC=C3)F |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


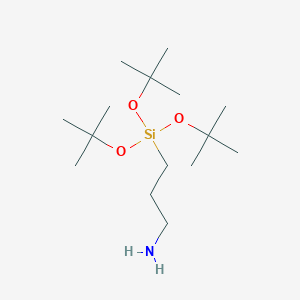
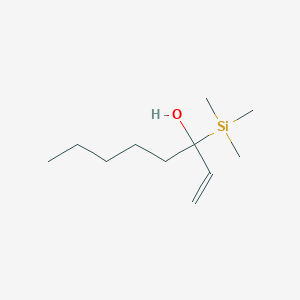
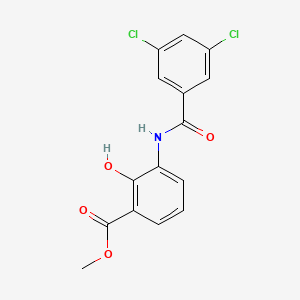
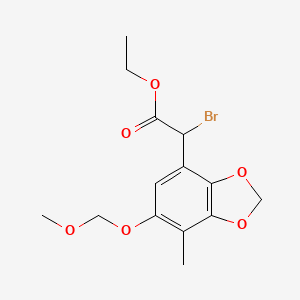
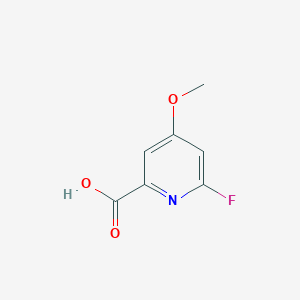
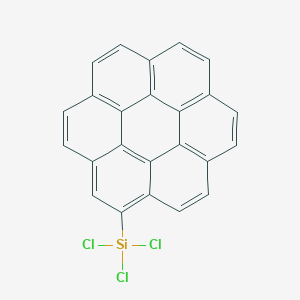
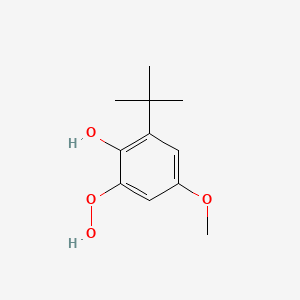

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)


![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)

